molecular formula C37H61N7O2 B612092 UNC0631

UNC0631

货号: B612092
分子量: 635.9 g/mol
InChI 键: XFAXSWXKPQWHDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Key Features

  • Target : G9a (KMT1C or EHMT2)
  • IC50 : 4 nM for G9a inhibition; 25 nM for H3K9me2 reduction in MDA-MB-231 cells.
  • Cell Toxicity : Low toxicity observed with an IC50 of 2.8 μM in MTT assays.

Inhibition of Tumor Growth

UNC 0631 has been utilized in various cancer studies to assess its potential as a therapeutic agent. For instance, it has shown efficacy in reducing cell proliferation and inducing apoptosis in multiple cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3), and colon cancer (HCT116).

Case Study: Breast Cancer

In a study involving MDA-MB-231 cells:

  • Treatment Duration : 48 hours
  • Observed Effects :
    • Significant reduction in H3K9me2 levels.
    • Decreased cell viability and increased apoptosis markers.

Table: Efficacy of UNC 0631 Across Different Cell Lines

Cell LineIC50 (H3K9me2 Reduction)Cell Viability IC50
MDA-MB-23125 nM2.8 μM
MCF718 nMNot reported
PC326 nMNot reported
HCT11624 nMNot reported
IMR9046 nMNot reported

Role in Epigenetic Research

UNC 0631 serves as a valuable tool for studying epigenetic modifications and their implications in gene expression regulation. By inhibiting G9a, researchers can investigate the role of histone methylation in various biological contexts, including development, differentiation, and disease pathogenesis.

Insights from Epigenetic Studies

  • Gene Activation : UNC 0631 treatment leads to the reactivation of silenced genes through the demethylation of H3K9, illustrating its potential use in reversing epigenetic silencing.
  • Pathway Analysis : Studies have shown that UNC 0631 can alter signaling pathways involved in cell growth and differentiation, providing insights into the molecular mechanisms underlying cancer biology.

Neurobiology

Recent research indicates that UNC 0631 may have implications in neurobiology. Inhibiting G9a has been linked to neuroprotective effects and improved cognitive function in models of neurodegenerative diseases. This suggests potential applications for UNC 0631 in treating conditions like Alzheimer's disease.

Table: Potential Applications of UNC 0631

FieldApplication
Cancer ResearchTumor growth inhibition
EpigeneticsGene expression modulation
NeurobiologyNeuroprotection and cognitive enhancement

作用机制

UNC 0631 通过选择性抑制组蛋白甲基转移酶 G9a 发挥其作用。该酶负责组蛋白 H3 第 9 位赖氨酸的二甲基化 (H3K9me2),这种修饰与转录抑制相关。通过抑制 G9a,UNC 0631 降低 H3K9me2 水平,导致染色质结构和基因表达发生变化。该化合物与 G9a 的活性位点结合,阻止甲基转移到组蛋白底物。

准备方法

合成路线和反应条件: UNC 0631 的合成涉及多个步骤,从关键中间体的制备开始。最终化合物是通过一系列反应获得的,包括烷基化、环化和胺化。 详细的合成路线如下 :

    烷基化: 第一步涉及用合适的烷基化剂对喹唑啉衍生物进行烷基化。

    环化: 烷基化产物进行环化以形成二氮杂卓环。

工业生产方法: 虽然 UNC 0631 的具体工业生产方法尚未广泛报道,但合成通常遵循与实验室规模制备相同的原理,并针对大规模生产进行优化。 这包括使用自动化反应器、优化的反应条件和纯化技术,以确保高收率和纯度 .

化学反应分析

反应类型: 由于存在胺和甲氧基等反应性官能团,UNC 0631 主要进行取代反应 .

常见试剂和条件:

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羟基化衍生物,而取代反应可以将各种官能团引入分子中 .

相似化合物的比较

与其他组蛋白甲基转移酶抑制剂相比,UNC 0631 在其对 G9a 的高效力和选择性方面是独一无二的。类似的化合物包括:

    BIX-01294: 另一种 G9a 抑制剂,其效力低于 UNC 0631 (IC50 = 1.7 μM)。

    UNC 0642: UNC 0631 的衍生物,具有改善的药代动力学特性和类似的效力。

    A-366: G9a 和 GLP 的双重抑制剂,效力中等 (对 G9a 的 IC50 = 3.3 nM)。

UNC 0631 因其出色的效力和低细胞毒性而脱颖而出,使其成为研究表观遗传调控和开发新治疗策略的宝贵工具。

生物活性

Overview

UNC 0631 is a selective inhibitor of the protein lysine methyltransferase G9a (also known as KMT1C or EHMT2), which plays a crucial role in epigenetic regulation through the dimethylation of histone H3 at lysine 9 (H3K9me2). This compound has garnered attention for its potential therapeutic applications in various cancers and other diseases where G9a is implicated.

  • Chemical Formula: C₃₇H₆₁N₇O₂
  • Molecular Weight: 635.93 g/mol
  • CAS Number: 1320288-19-4
  • Solubility: >18.35 mg/mL in DMSO

UNC 0631 inhibits G9a with a reported IC50 value of 4 nM in biochemical assays, demonstrating high potency in reducing H3K9me2 levels across various cell lines. This inhibition leads to altered gene expression profiles associated with oncogenesis and other pathological conditions.

In Vitro Studies

In vitro studies have shown that UNC 0631 effectively reduces H3K9me2 levels in several cancer cell lines, including:

Cell LineIC50 (nM)
MDA-MB-23125
MCF718
PC326
22RV124
HCT116 (wt)51
HCT116 (p53)72
IMR9046

Additionally, UNC 0631 exhibits low cytotoxicity with an IC50 of 2.8 μM in MDA-MB-231 cells, indicating a favorable toxicity profile for potential therapeutic use .

Role in Cancer Therapy

Recent studies have highlighted the role of G9a and its inhibitors in cancer therapy. For instance, inhibition of G9a by UNC 0631 has been shown to enhance apoptosis in liver cancer cells by upregulating BCL-G expression, which is critical for the apoptotic response following DNA damage . This suggests that targeting G9a may reverse resistance mechanisms in cancer cells.

Implications for Epigenetic Regulation

G9a is known to play a significant role in the epigenetic regulation of gene expression. Its inhibition can lead to the reactivation of silenced genes, potentially reversing the malignant phenotype of cancer cells. Studies indicate that UNC 0631's inhibition of G9a can affect various cellular processes, including differentiation and proliferation .

Selectivity and Off-Target Effects

UNC 0631 has been characterized for its selectivity against other methyltransferases, showing minimal activity against non-target enzymes at concentrations that effectively inhibit G9a. This selectivity is crucial for reducing potential off-target effects and enhancing therapeutic efficacy .

属性

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAXSWXKPQWHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H61N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of UNC0631, and what are its downstream effects?

A1: this compound is a potent and selective inhibitor of the histone lysine methyltransferase G9a (EHMT2). [] G9a catalyzes the dimethylation of lysine 9 on histone H3 (H3K9me2), a histone modification frequently associated with gene silencing. [] By inhibiting G9a, this compound reduces H3K9me2 levels, potentially leading to the re-expression of silenced genes, including tumor suppressor genes. [] This epigenetic modulation has been linked to the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines. [, ]

Q2: How does the structure of this compound contribute to its activity as a G9a inhibitor?

A2: The structure of this compound, specifically the 7-aminoalkoxy-quinazoline core, is essential for its inhibitory activity against G9a. [] Through extensive structure-activity relationship (SAR) studies, researchers have identified key structural features that influence its potency and selectivity. [] For instance, modifications at the 7-position of the quinazoline ring significantly impact cell membrane permeability, influencing its cellular potency. [] These SAR studies have led to the development of this compound as a highly potent G9a inhibitor with improved cellular activity compared to earlier compounds like BIX01294. []

Q3: Has this compound demonstrated efficacy in any preclinical cancer models?

A3: Yes, this compound has shown promising results in preclinical studies. For example, it has demonstrated significant efficacy in inhibiting the growth of pancreatic cancer cells both in vitro and in vivo. [] Researchers observed synergistic effects when this compound was combined with a CHK1 inhibitor, LY2606368, leading to increased apoptosis and reduced tumor growth in a subcutaneous pancreatic cancer xenograft model. [] Additionally, this compound effectively inhibited breast cancer cell proliferation in vitro. [] These preclinical findings highlight the potential of this compound as a therapeutic agent, particularly in combination therapies.

Q4: How does this compound compare to other G9a inhibitors in terms of potency and selectivity?

A4: this compound stands out as a highly potent and selective G9a inhibitor compared to earlier compounds like BIX01294. [] Through iterative design and SAR studies, researchers significantly improved the cellular activity of this compound while maintaining its high in vitro potency. [] Studies have shown that this compound exhibits excellent potency in a variety of cell lines with a favorable separation of functional potency and cell toxicity. [] This improved profile makes this compound a promising candidate for further development as a potential therapeutic agent.

Q5: Are there any known biomarkers that could predict the efficacy of this compound in a clinical setting?

A5: While research on specific biomarkers for this compound efficacy is ongoing, some potential candidates emerge from its mechanism of action and preclinical findings. For instance, tumors with high G9a expression and consequently high H3K9me2 levels might be more susceptible to this compound treatment. [] Additionally, the expression of genes known to be silenced by G9a, such as tumor suppressor genes, could potentially serve as biomarkers for treatment response. Further research is necessary to validate and expand upon these potential biomarkers, which could ultimately enable personalized therapeutic approaches using this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。